N-(3-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
This compound belongs to the tetrahydropyrrolo[1,2-a]quinazoline family, characterized by a fused bicyclic core with a carboxamide substituent at the 3a-position. The 3-chlorophenyl group at the N-terminus and the ethyl moiety at the 4-position distinguish it from analogs. The chlorine atom enhances lipophilicity and may influence binding affinity in biological targets, such as kinases or G-protein-coupled receptors, which are common therapeutic targets for quinazoline derivatives . Its molecular formula is inferred to be C20H18ClN3O3 (based on structural similarity to ’s compound, Y041-8931, with a chlorine substitution), yielding a molecular weight of ~383.84 g/mol. Key properties include:
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-23-18(26)15-8-3-4-9-16(15)24-17(25)10-11-20(23,24)19(27)22-14-7-5-6-13(21)12-14/h3-9,12H,2,10-11H2,1H3,(H,22,27) |
InChI Key |
ORKNSZDCDVTJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of quinazoline derivatives and is characterized by its complex structure, which includes a pyrroloquinazoline framework. The presence of the 3-chlorophenyl group and the ethyl substituent at specific positions contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been reported to show activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structural modifications in the side chains can enhance their efficacy against these pathogens .
Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. Research indicates that N-(3-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of halogenated phenyl groups has been linked to increased potency against cancer cell lines .
Antimalarial Activity
The urgency for new antimalarial agents due to rising resistance against existing drugs has led to the exploration of quinazoline derivatives. Preliminary findings suggest that modifications in the aryl substituents can significantly affect the compound's potency against malaria parasites. For example, compounds with a 3-chloro substituent have shown promising results in inhibiting parasite growth with low effective concentrations .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant inhibition against Mycobacterium smegmatis with MIC values < 6.25 µg/ml. |
| Study B | Anticancer | Induced apoptosis in cancer cell lines with IC50 values indicating high potency. |
| Study C | Antimalarial | EC50 values as low as 0.09 µM against Plasmodium falciparum were observed for analogues with similar structures. |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
*Estimated based on Y041-8931’s data with chlorine’s contribution (+0.71 logP units). †Calculated from molecular formula (C22H21ClN3O4). ‡Predicted using fragment-based methods (e.g., ClogP). §Calculated from CAS 852706-19-5 (C22H20N2O4).
Biological Activity
N-(3-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities as reported in recent studies.
Chemical Structure and Properties
The compound features a complex structure characteristic of quinazoline derivatives. Its molecular formula is with a molecular weight of approximately 421.9 g/mol. The chemical structure includes a tetrahydropyrroloquinazoline core which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O4 |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor activity. Studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance:
- Aurora Kinase Inhibition : A series of quinazoline derivatives demonstrated potent inhibitory activity against Aurora kinase, which plays a crucial role in cell division and is often overexpressed in tumors .
Antibacterial and Antitubercular Activity
Quinazolinone derivatives have been extensively studied for their antibacterial properties. Several derivatives have shown efficacy against resistant strains of bacteria and tuberculosis:
- Mechanism of Action : The antibacterial action is often linked to the inhibition of bacterial DNA synthesis and cell wall synthesis .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives. They are believed to act by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha.
Table 2: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study published in Medicinal Chemistry evaluated the antitumor activity of a series of quinazoline derivatives including N-(3-chlorophenyl)-4-ethyl-1,5-dioxo compounds. The results indicated significant cytotoxic effects on A549 lung cancer cells with IC50 values in the low micromolar range .
Case Study 2: Antibacterial Properties
In another investigation focusing on antibacterial activity, a derivative related to the compound showed promising results against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy and reported zones of inhibition comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
